molecular formula C16H16ClNO3 B5747589 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide CAS No. 692766-74-8

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide

Cat. No.: B5747589
CAS No.: 692766-74-8
M. Wt: 305.75 g/mol
InChI Key: PHXQBVSTCXZDMQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative characterized by the presence of a chloro group, an ethoxyphenyl group, and a methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzoic acid and 2-ethoxyaniline.

    Amide Formation: The carboxylic acid group of 3-chloro-4-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-ethoxyaniline to form the desired amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of 3-chloro-4-methoxybenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-ethoxyphenyl)benzamide
  • 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-(2-ethoxyphenyl)-4-methoxyaniline

Uniqueness

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its chloro, ethoxyphenyl, and methoxy groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-15-7-5-4-6-13(15)18-16(19)11-8-9-14(20-2)12(17)10-11/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXQBVSTCXZDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692766-74-8
Record name 3-CHLORO-N-(2-ETHOXYPHENYL)-4-METHOXYBENZAMIDE
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